molecular formula C24H31ClN2O4S B12703440 2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate CAS No. 85187-84-4

2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate

Cat. No.: B12703440
CAS No.: 85187-84-4
M. Wt: 479.0 g/mol
InChI Key: XRSIKGCNQLNUKF-UHFFFAOYSA-M
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Description

2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate is a complex organic compound with a unique structure that includes a chlorinated ethyl group, an indolium core, and a hydrogen sulphate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate typically involves multiple steps, starting with the preparation of the indolium core. This can be achieved through a series of condensation reactions involving o-toluidine and other precursors. The chlorinated ethyl group is introduced via nucleophilic substitution reactions, where an appropriate chlorinated reagent reacts with an amine group on the indolium core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate involves its interaction with specific molecular targets. The chlorinated ethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The indolium core may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate is unique due to its combination of a chlorinated ethyl group and an indolium core, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

85187-84-4

Molecular Formula

C24H31ClN2O4S

Molecular Weight

479.0 g/mol

IUPAC Name

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate

InChI

InChI=1S/C24H30ClN2.H2O4S/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;1-5(2,3)4/h7-14,17H,6,15-16H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

XRSIKGCNQLNUKF-UHFFFAOYSA-M

Isomeric SMILES

CCN(CCCl)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.OS(=O)(=O)[O-]

Canonical SMILES

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.OS(=O)(=O)[O-]

Origin of Product

United States

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